Cas no 929513-46-2 (8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one)

8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
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- 8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenylchromen-4-one
- 8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one
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- インチ: 1S/C24H27NO4/c1-15-9-16(2)13-25(12-15)14-18-19(26)10-22(28-3)23-20(27)11-21(29-24(18)23)17-7-5-4-6-8-17/h4-8,10-11,15-16,26H,9,12-14H2,1-3H3
- InChIKey: QLPKJMOJXSWDEW-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC=C2)OC2=C(C(OC)=CC(O)=C2CN2CC(C)CC(C)C2)C(=O)C=1
8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-4459-5mg |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |
929513-46-2 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-4459-40mg |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |
929513-46-2 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3385-4459-5μmol |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |
929513-46-2 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-4459-1mg |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |
929513-46-2 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3385-4459-2μmol |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |
929513-46-2 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3385-4459-20μmol |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |
929513-46-2 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-4459-30mg |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |
929513-46-2 | 30mg |
$119.0 | 2023-09-11 | ||
Life Chemicals | F3385-4459-4mg |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |
929513-46-2 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3385-4459-15mg |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |
929513-46-2 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3385-4459-3mg |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |
929513-46-2 | 3mg |
$63.0 | 2023-09-11 |
8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-oneに関する追加情報
Introduction to 8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one (CAS No. 929513-46-2)
8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities. This compound, identified by the CAS number 929513-46-2, belongs to the chromenone class, a heterocyclic structure known for its diverse pharmacological properties. The presence of multiple functional groups, including hydroxyl, methoxy, and phenyl substituents, along with the unique 3,5-dimethylpiperidin-1-yl moiety, suggests a rich chemical space for interaction with biological targets.
The chromenone scaffold is well-documented for its role in various therapeutic applications, particularly in anti-inflammatory, antimicrobial, and antioxidant contexts. The specific arrangement of substituents in 8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one may confer distinct pharmacokinetic and pharmacodynamic characteristics compared to its analogs. Recent studies have highlighted the importance of optimizing such molecular structures to enhance bioavailability and target specificity.
In the realm of drug discovery, the development of novel chromenone derivatives remains a focal point due to their structural versatility and functional diversity. The 7-hydroxy and 5-methoxy groups in this compound are particularly noteworthy, as they can influence both electronic properties and metabolic stability. Furthermore, the methyl group attached to the piperidine ring introduces a potential site for further derivatization, enabling the creation of libraries of compounds with tailored biological profiles.
Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for their interactions with biological receptors. Molecular docking studies have been instrumental in predicting the binding affinities of 8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one to various targets, including enzymes and receptors implicated in inflammatory pathways. These virtual experiments have guided experimental design and underscored the compound’s potential as a lead molecule for therapeutic intervention.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 3,5-dimethylpiperidin-1-yl group is particularly challenging due to its steric hindrance and potential for side reactions. However, recent improvements in synthetic methodologies have made it feasible to produce this intermediate with greater efficiency.
From a pharmacological perspective, the hydroxyl and methoxy groups are known to participate in hydrogen bonding interactions with biological targets, which can modulate receptor affinity and duration of action. The phenyl ring further contributes to hydrophobic interactions, influencing membrane permeability and metabolic clearance. Together, these features make 8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one a promising candidate for further investigation.
Preclinical studies have begun to explore the biological activity of this compound across various disease models. Initial findings suggest that it may exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in immune responses. Additionally, its structural similarity to known bioactive chromenones positions it as a candidate for developing next-generation therapeutics with improved efficacy and reduced side effects.
The role of piperidine derivatives in medicinal chemistry cannot be overstated. The 3,5-dimethylpiperidin-1-ylium moiety adds a layer of complexity that could be exploited for selective targeting. For instance, piperidine-based scaffolds have been successfully incorporated into drugs that interact with G-protein coupled receptors (GPCRs), which are critical targets in many therapeutic areas. The unique electronic properties introduced by this group may enable 8-(3,5-dimethylpiperidin-1-ylium)methyl...chromenone to engage with such receptors in a novel manner.
In conclusion,8-(3,5-dimethyl-piperidin -1 -ylium) -methyl...chromenone (CAS No. 929513 -46 -2) represents an intriguing compound with multifaceted potential in pharmaceutical research. Its complex structure and diverse functional groups make it a valuable scaffold for designing molecules with tailored biological activities. As research progresses,this compound is expected to contribute significantly to our understanding of chromenone-based therapeutics,and may pave the way for new treatments targeting inflammatory and other diseases.
929513-46-2 (8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one) 関連製品
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